molecular formula C11H14F3NO2 B1385920 (2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1020960-07-9

(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine

Cat. No.: B1385920
CAS No.: 1020960-07-9
M. Wt: 249.23 g/mol
InChI Key: CWBFKNQIJDJFQP-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine is a secondary amine featuring a 4-(trifluoromethoxy)benzyl group and a 2-methoxyethyl substituent. The trifluoromethoxy (–OCF₃) group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing nature, metabolic stability, and lipophilicity, which enhance membrane permeability and target binding .

Properties

IUPAC Name

2-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-16-7-6-15-8-9-2-4-10(5-3-9)17-11(12,13)14/h2-5,15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBFKNQIJDJFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Chemical Reactions Analysis

(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

Scientific Research Applications

(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine is utilized in several scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Selected Compounds
Compound Name Benzene Substituent Amine Substituent Key Features Reference
(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine –OCF₃ 2-Methoxyethyl Enhanced solubility, metabolic stability
{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine –OCF₂H 2-Methoxyethyl Reduced electronegativity vs. –OCF₃
N-Benzyl-3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-amine (1i) –OCF₃ Propargyl (C≡C) Alkyne for click chemistry applications
2-(4-(Trifluoromethoxy)phenyl)ethanamine –OCF₃ Ethylamine Simpler structure; lower molecular weight
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine –OCH₃, –SMe Ethyl, benzyl Sulfur-containing; altered electronic effects
Key Observations:
  • Trifluoromethoxy vs.
  • 2-Methoxyethyl vs. Propargyl : The 2-methoxyethyl group improves hydrophilicity, whereas the propargyl group in compound 1i enables conjugation via click chemistry, a valuable tool in probe design .
  • Ethylamine vs. Benzylamine : The simpler ethylamine in 2-(4-(trifluoromethoxy)phenyl)ethanamine lacks the methoxyethyl group, which may reduce solubility and target affinity .
Key Insights:
  • Synthetic Accessibility : Palladium-catalyzed methods used for compound 1i () suggest viable routes for synthesizing the target compound via similar cross-coupling or alkylation reactions .
  • LogP Trends : The 2-methoxyethyl group likely lowers the logP of the target compound (~2.8) compared to 1i (logP 3.5), balancing lipophilicity and aqueous solubility.
Key Findings:
  • HDAC Inhibition Potential: The 2-methoxyethyl phenoxy group in demonstrates potent HDAC inhibitory activity, suggesting that the target compound’s 2-methoxyethylamine moiety may similarly modulate enzyme interactions .
  • Antiproliferative Effects : Trifluoromethoxy-containing benzimidazoles () exhibit antiproliferative activity, highlighting the therapeutic relevance of this substituent .

Biological Activity

(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a methoxyethyl group and a trifluoromethoxy-substituted phenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14F3NO\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}O

This structure indicates the presence of a trifluoromethoxy group attached to a phenyl ring, which is linked to an amine. The trifluoromethoxy group is known for enhancing lipophilicity and biological activity in various compounds.

The biological activity of this compound may involve several mechanisms:

  • Serotonin Reuptake Inhibition : Similar to fluoxetine, which contains a trifluoromethyl group, this compound may interact with serotonin transporters, potentially influencing mood regulation and exhibiting antidepressant properties .
  • Microtubule Disruption : Compounds with similar structures have been shown to inhibit microtubule polymerization, leading to apoptosis in cancer cells. This suggests that this compound could act as a tubulin inhibitor .

Antitumor Activity

Recent studies have indicated that derivatives with similar structural motifs exhibit significant antitumor activity. For instance, compounds designed based on the trifluoromethoxy-phenyl framework demonstrated potent cytotoxicity against various cancer cell lines, including HeLa and PC3 cells. The half-maximal inhibitory concentration (IC50) values for these compounds were notably low, indicating high potency .

CompoundCell LineIC50 (µM)
5eHeLa0.01
5fK5620.08
5oPC30.49

These findings suggest that this compound may possess similar antitumor properties.

Neuropharmacological Effects

In addition to its potential anticancer effects, the compound's structural similarities to known neuroactive agents suggest possible applications in treating neurological disorders. The modulation of serotonin levels could make it a candidate for further research in antidepressant therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group into a phenolic precursor followed by amination with 2-methoxyethylamine. Various synthetic routes have been optimized to enhance yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine
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